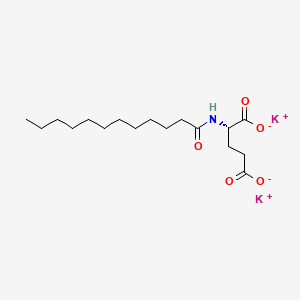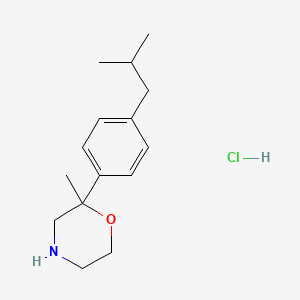
2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride typically involves the reaction of 2-methylpropylbenzene with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified morpholine derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparación Con Compuestos Similares
2-Methyl-2-(4-(2-methylpropyl)phenyl)morpholine hydrochloride can be compared with other morpholine derivatives, such as:
2-Ethoxyphenoxy)methyl]morpholine hydrochloride: This compound has similar structural features but different substituents, leading to variations in its biological activities and applications.
Morpholine: The parent compound of morpholine derivatives, known for its basicity and use in various chemical reactions.
Propiedades
Número CAS |
109461-37-2 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
2-methyl-2-[4-(2-methylpropyl)phenyl]morpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)10-13-4-6-14(7-5-13)15(3)11-16-8-9-17-15;/h4-7,12,16H,8-11H2,1-3H3;1H |
Clave InChI |
HNSZYHCFANYLPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2(CNCCO2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


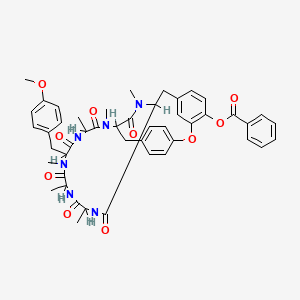
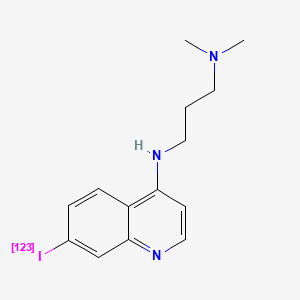
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

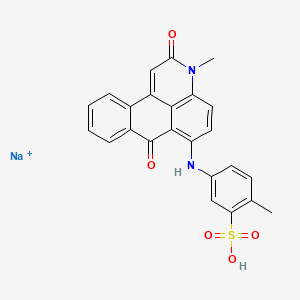

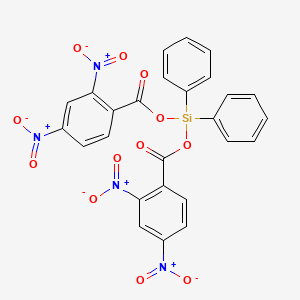
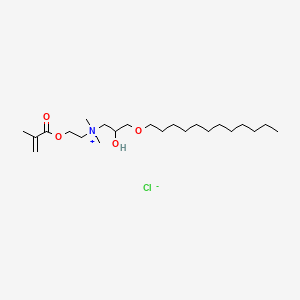
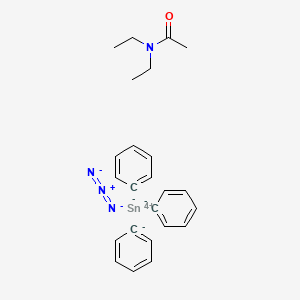
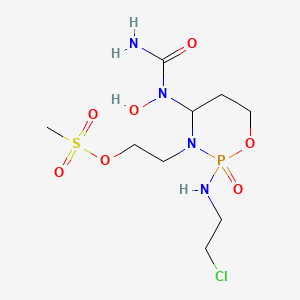
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
